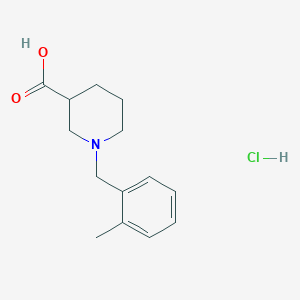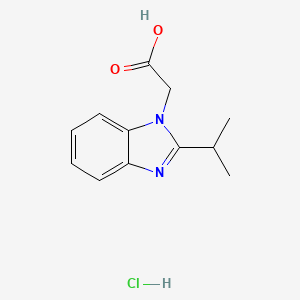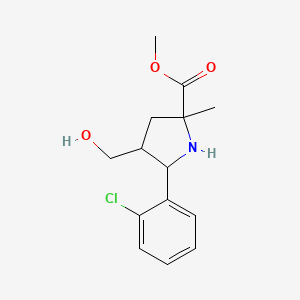
1-(2-Methylbenzyl)piperidin-3-carbonsäure-Hydrochlorid
Übersicht
Beschreibung
“1-(2-Methylbenzyl)piperidine-3-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C₁₄H₂₀ClNO₂ . It is supplied by Matrix Scientific and Santa Cruz Biotechnology .
Molecular Structure Analysis
The molecular structure of “1-(2-Methylbenzyl)piperidine-3-carboxylic acid hydrochloride” is represented by the formula C₁₄H₂₀ClNO₂ . This indicates that the compound consists of 14 carbon atoms, 20 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis
The molecular weight of “1-(2-Methylbenzyl)piperidine-3-carboxylic acid hydrochloride” is 269.77 . Other physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Rolle in der Wirkstoffentwicklung
Piperidinderivate, wie z. B. “1-(2-Methylbenzyl)piperidin-3-carbonsäure-Hydrochlorid”, spielen eine bedeutende Rolle in der pharmazeutischen Industrie . Sie kommen in mehr als zwanzig Klassen von Arzneimitteln sowie in Alkaloiden vor . Der Piperidin-Rest ist eine häufige Struktur in vielen Medikamenten, was diese Verbindung zu einem wertvollen synthetischen Fragment für die Wirkstoffentwicklung macht .
Synthese von Piperidinderivaten
Diese Verbindung kann zur Synthese verschiedener Piperidinderivate verwendet werden . Dazu gehören substituierte Piperidine, Spiropiperidine, kondensierte Piperidine und Piperidinone . Die Entwicklung schneller und kostengünstiger Methoden zur Synthese von substituierten Piperidinen ist eine wichtige Aufgabe der modernen organischen Chemie .
Biologische und pharmakologische Aktivität
Piperidinderivate haben eine breite Palette biologischer und pharmakologischer Aktivitäten gezeigt . Dies macht “this compound” zu einem potenziellen Ausgangspunkt für die Synthese biologisch aktiver Piperidine .
Rolle in Mehrkomponentenreaktionen
Diese Verbindung kann an Mehrkomponentenreaktionen beteiligt sein . Diese Reaktionen sind eine Art chemischer Prozess, bei dem drei oder mehr Reaktanten zu einem Produkt zusammengefügt werden .
Verwendung in Hydrierung, Cyclisierung und Annulation
“this compound” kann in verschiedenen chemischen Reaktionen wie Hydrierung, Cyclisierung und Annulation verwendet werden . Diese Prozesse sind entscheidend für die Synthese komplexer organischer Moleküle .
Verwendung in der Aminierung
Diese Verbindung kann auch in Aminierungsreaktionen verwendet werden . Die Aminierung ist ein Prozess, der eine Aminogruppe in ein Molekül einführt, was ein wichtiger Schritt bei der Synthese vieler Arzneimittel ist .
Wirkmechanismus
1-(2-Methylbenzyl)piperidine-3-carboxylic acid hydrochloride is an important building block in the synthesis of a variety of compounds. It is used in the synthesis of a variety of pharmaceuticals, such as anticonvulsants and antidepressants, as well as compounds used in the treatment of cancer. The mechanism of action of 1-(2-Methylbenzyl)piperidine-3-carboxylic acid hydrochloride is dependent on the particular compound that is being synthesized.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-Methylbenzyl)piperidine-3-carboxylic acid hydrochloride depend on the particular compound that is being synthesized. For example, anticonvulsants and antidepressants act on the central nervous system, while compounds used in the treatment of cancer act on cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Methylbenzyl)piperidine-3-carboxylic acid hydrochloride has several advantages and limitations for lab experiments. One of the advantages is that it is relatively inexpensive and easy to synthesize. Additionally, it is soluble in water and other polar solvents, making it easy to work with. However, it is also a racemic mixture, which can make it difficult to separate the enantiomers.
Zukünftige Richtungen
1-(2-Methylbenzyl)piperidine-3-carboxylic acid hydrochloride has a variety of potential future directions. For example, it could be used in the synthesis of new compounds for the treatment of medical conditions, such as cancer or neurological disorders. Additionally, it could be used in the synthesis of new compounds for use in drug delivery systems. Finally, it could be used in the synthesis of compounds for use in cosmetics or other consumer products.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(2-methylphenyl)methyl]piperidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-11-5-2-3-6-12(11)9-15-8-4-7-13(10-15)14(16)17;/h2-3,5-6,13H,4,7-10H2,1H3,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQQCSJRMUQPJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCCC(C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185295-38-8 | |
| Record name | 3-Piperidinecarboxylic acid, 1-[(2-methylphenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185295-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]-N-ethylamine](/img/structure/B1389069.png)
